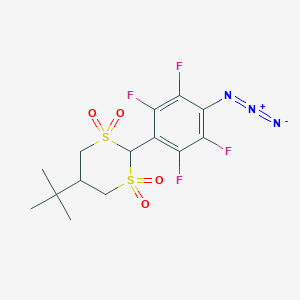
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a synthetic compound that has gained interest in the scientific community due to its potential applications in biological research. This compound has unique chemical properties that make it a valuable tool for studying biological processes.
Wirkmechanismus
The mechanism of action of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- involves the formation of covalent bonds with specific amino acid residues in proteins. This covalent bond formation can lead to changes in protein structure and function, which can be used to study protein-protein interactions and enzyme activity.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- are dependent on the specific proteins that it interacts with. This compound has been shown to inhibit the activity of certain enzymes and disrupt protein-protein interactions. These effects can be used to study biological processes and develop new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- in lab experiments include its high purity, stability, and specificity for certain proteins. However, the limitations of using this compound include its high cost, complex synthesis method, and potential toxicity to cells.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans-. These include developing new methods for synthesizing this compound, identifying new proteins that it can interact with, and using it to develop new drugs for treating diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on cells and organisms.
In conclusion, 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a valuable tool for studying biological processes and developing new drugs. Its unique chemical properties make it a valuable asset in scientific research, and its potential future directions make it an exciting area for further study.
Synthesemethoden
The synthesis of 2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- is a complex process that requires specialized knowledge and equipment. The most common method for synthesizing this compound involves the reaction of 2,3,5,6-tetrafluorobenzoic acid with sodium azide and tert-butyl thiol in the presence of a catalyst. This method yields a high purity product that can be used for scientific research.
Wissenschaftliche Forschungsanwendungen
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- has a wide range of potential applications in scientific research. This compound can be used as a probe to study biological processes such as protein-protein interactions, enzyme activity, and cellular signaling pathways. It can also be used as a tool for drug discovery and development.
Eigenschaften
CAS-Nummer |
152821-27-7 |
|---|---|
Produktname |
2-(4-Azido-2,3,5,6-tetrafluorophenyl)-5-(1,1-dimethylethyl)-1,3-dithiane 1,1,3,3-tetraoxide, trans- |
Molekularformel |
C14H15F4N3O4S2 |
Molekulargewicht |
429.4 g/mol |
IUPAC-Name |
2-(4-azido-2,3,5,6-tetrafluorophenyl)-5-tert-butyl-1,3-dithiane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C14H15F4N3O4S2/c1-14(2,3)6-4-26(22,23)13(27(24,25)5-6)7-8(15)10(17)12(20-21-19)11(18)9(7)16/h6,13H,4-5H2,1-3H3 |
InChI-Schlüssel |
WDOUDTBHUVGDCV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Kanonische SMILES |
CC(C)(C)C1CS(=O)(=O)C(S(=O)(=O)C1)C2=C(C(=C(C(=C2F)F)N=[N+]=[N-])F)F |
Synonyme |
2-(4'-azidotetrafluorophenyl)-5-tert-butyl-1,3-dithiane-bis-sulfone 2-ABDBS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



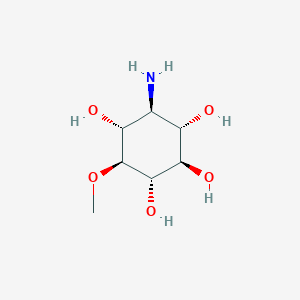
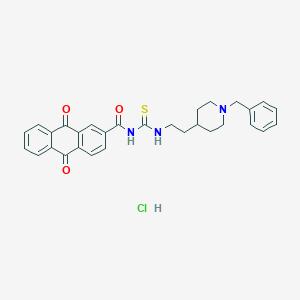

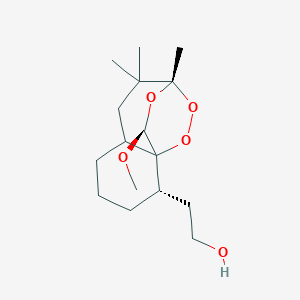

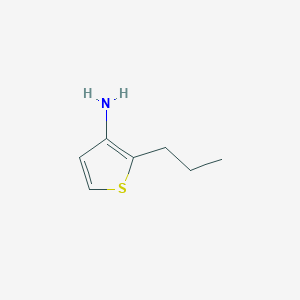
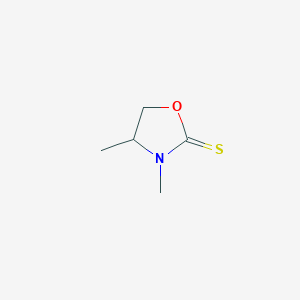
![(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone](/img/structure/B115638.png)
![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
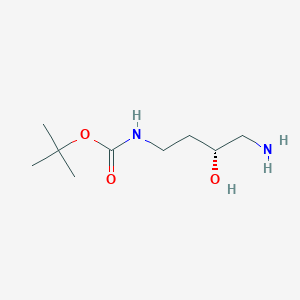
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
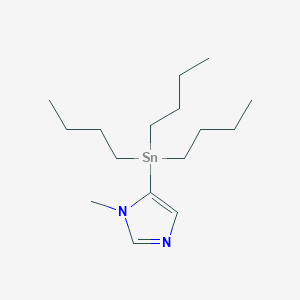
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B115653.png)